3-(6-Methoxynaphthalen-2-yl)prop-2-enal
Description
3-(6-Methoxynaphthalen-2-yl)prop-2-enal is an α,β-unsaturated aldehyde featuring a 6-methoxynaphthalen-2-yl substituent. The compound’s structure comprises a naphthalene backbone with a methoxy group at the 6-position and a conjugated propenal chain at the 2-position. This conjugation system (C=C–CHO) confers unique electronic properties, making it reactive in nucleophilic additions and cyclization reactions.
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(E)-3-(6-methoxynaphthalen-2-yl)prop-2-enal |
InChI |
InChI=1S/C14H12O2/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h2-10H,1H3/b3-2+ |
InChI Key |
UHYLRAJJAGBXTM-NSCUHMNNSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)/C=C/C=O |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)prop-2-enal typically involves the reaction of 6-methoxynaphthalene with appropriate aldehyde precursors under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with 6-methoxynaphthalene-2-carbaldehyde to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods
Industrial production of 3-(6-Methoxynaphthalen-2-yl)prop-2-enal may involve large-scale Wittig reactions or other condensation reactions that are optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced forms such as alcohols, and various substituted naphthalene derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Substituent Position : Unlike 2-methoxycinnamaldehyde (ortho-methoxy on phenyl), the 6-methoxy group on naphthalene may improve π-stacking interactions in biological systems .
- Biological Relevance : Naproxen derivatives (e.g., amides in ) exhibit anti-inflammatory activity via COX inhibition, but the aldehyde group in the target compound may offer distinct mechanisms, such as covalent binding to thiols .
Physical and Spectral Properties
Table 2: Comparative Spectral Data
Key Observations :
- The conjugated aldehyde in the target compound shows a redshifted UV absorption (~280–320 nm) compared to naproxen amides (~230–270 nm), indicating extended π-conjugation .
- IR spectroscopy distinguishes the aldehyde (1680–1700 cm<sup>−1</sup>) from amides (1640–1660 cm<sup>−1</sup>) and ketones (1650–1680 cm<sup>−1</sup>) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
